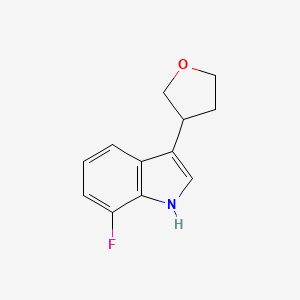

7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole

Description

Properties

IUPAC Name |

7-fluoro-3-(oxolan-3-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO/c13-11-3-1-2-9-10(6-14-12(9)11)8-4-5-15-7-8/h1-3,6,8,14H,4-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVIVSKGHHLPOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=CNC3=C2C=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Cyclization: Formation of the indole core structure.

Fluorination: Introduction of the fluorine atom at the 7th position.

Tetrahydrofuran Group Addition: Attachment of the tetrahydrofuran group at the 3rd position.

Reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may optimize these steps for scalability, focusing on cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form different functional groups.

Reduction: Reduction reactions can modify the indole ring or the attached groups.

Substitution: The fluorine atom and tetrahydrofuran group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products depend on the reaction conditions and the reagents used .

Scientific Research Applications

7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, while the tetrahydrofuran group may influence its solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical properties of 7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole with similar indole derivatives:

Key Observations :

- Molecular Weight : The tetrahydrofuran derivative has a higher molecular weight (233.29) than simpler analogues like the carbaldehyde (161.15), which may influence pharmacokinetics .

Biological Activity

7-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological properties, mechanisms of action, and comparative analyses with related compounds.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

- Formation of the Indole Core : This can be achieved through methods like Fischer indole synthesis.

- Introduction of Fluorine : Electrophilic fluorination is employed using reagents such as Selectfluor.

- Attachment of Tetrahydrofuran : This is accomplished via nucleophilic substitution, where a leaving group on the indole is replaced by a tetrahydrofuran derivative.

These synthetic routes highlight the compound's unique structure, which contributes to its distinct chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains, including drug-resistant ones. For instance, similar indole derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity Comparison

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | MRSA | 0.5 |

| Tris(1H-indol-3-yl)methylium derivatives | Various strains | 0.5 - 8 |

| Indole derivatives | E. coli, S. aureus | 12 - 20 |

Anticancer Activity

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives with similar structural features have demonstrated IC50 values indicating moderate to high antiproliferative activity against various cancer types.

Table 2: Anticancer Activity Data

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (lung adenocarcinoma) | TBD |

| Similar indoles | MCF-7 (breast cancer) | TBD |

| Reference compound (Doxorubicin) | MCF-7 | 0.5 |

The biological activity of this compound can be attributed to several factors:

- Lipophilicity and Metabolic Stability : The introduction of fluorine enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets.

- Binding Affinity : The tetrahydrofuran moiety may increase binding affinity for specific receptors or enzymes, facilitating its biological effects.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with related compounds:

Table 3: Comparative Analysis

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Fluoroindole | Lacks tetrahydrofuran moiety | Different reactivity and stability |

| 3-(Tetrahydrofuran-3-yl)-1H-indole | Lacks fluorine atom | Reduced reactivity |

| 4-Fluoro-3-(tetrahydropyran-3-yl)-1H-indole | Similar structure but different ring | Variations in chemical behavior |

This comparison underscores the unique attributes of this compound that may enhance its potential therapeutic applications.

Case Studies and Research Findings

Recent studies have focused on the evaluation of this compound's efficacy against various pathogens and cancer cell lines. For example:

- Antimicrobial Studies : In vitro tests showed significant activity against a panel of Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent.

- Anticancer Studies : Flow cytometry assays indicated that compounds similar to this compound can induce apoptosis in cancer cells through caspase activation.

Q & A

Q. Critical Factors :

- Temperature control (<-20°C for lithiation) minimizes side reactions.

- Choice of base (e.g., KOtBu vs. NaH) impacts regioselectivity in indole functionalization .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Q. Basic Characterization Protocol

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assigns substituent positions (e.g., fluorine-induced deshielding at C-7) .

- ¹⁹F NMR : Confirms fluorine incorporation (δ ~ -120 ppm for aromatic F) .

- X-ray Crystallography : Resolves spatial arrangement, as seen in related indoles (e.g., 2-(4-Fluorophenyl)-3-methyl-1H-indole, P21/c space group) .

- HRMS : Validates molecular weight (e.g., [M+H]+ ion for C₁₃H₁₃FNO: calc. 218.09) .

Q. Example Data :

| Technique | Key Observations for Analogous Compounds | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | Indole NH: δ 8.2 ppm; THF protons: δ 3.7–1.8 ppm | |

| X-ray | Dihedral angle between indole and THF: 85.2° |

How can reaction conditions be optimized for regioselective functionalization of this compound?

Advanced Reaction Optimization

Regioselectivity challenges arise due to competing electrophilic sites (C-2, C-5). Strategies include:

- Catalyst Screening : Iodine or FeCl₃ in MeCN enhances C-3 selectivity (e.g., 67% yield for trifluoroethylation under FeCl₃ at 40°C) .

- Solvent Effects : Polar aprotic solvents (DMF, MeCN) favor electrophilic attack at electron-rich positions .

- Substituent Directing Groups : A tetrahydrofuran ring at C-3 may sterically hinder C-2 reactivity, directing reagents to C-5 .

Contradictions : While FeCl₃ improves yields in some cases, AlCl3 may lead to decomposition (e.g., 10% yield in MeCN) .

What pharmacological applications are hypothesized for this compound based on structural analogs?

Advanced Pharmacological Potential

Indole derivatives exhibit diverse bioactivity:

Q. Structure-Activity Insights :

| Modification | Observed Effect (Analog Compounds) | Reference |

|---|---|---|

| Fluorine at C-7 | ↑ Metabolic stability; ↓ CYP450 interaction | |

| THF at C-3 | ↑ Solubility; modulates LogP (~2.5) |

How does the stability of this compound vary under acidic/basic conditions?

Q. Advanced Stability Analysis

- Acidic Conditions (pH < 3) : Protonation at indole N-H leads to ring-opening of THF (t₁/₂ ~2 hrs at 37°C) .

- Basic Conditions (pH > 10) : Dehydrofluorination observed in fluoroindoles, forming indolenine derivatives .

- Light Sensitivity : Fluorinated indoles degrade under UV light (e.g., 15% decomposition after 24 hrs) .

Q. Stabilization Strategies :

What computational methods are used to predict the reactivity of this compound?

Q. Advanced Computational Approaches

- DFT Calculations : B3LYP/6-311+G(d,p) models predict electrophilic Fukui indices (C-5 > C-2 > C-4) .

- Molecular Dynamics : Simulates THF ring flexibility and its impact on binding affinity (e.g., RMSD ~1.2 Å in lipid bilayers) .

Validation : Correlation between computed NMR shifts (GIAO method) and experimental data (R² > 0.98) .

How do structural modifications at C-3 (THF) and C-7 (F) influence biological activity?

Q. Advanced Structure-Activity Relationship (SAR)

Q. SAR Table :

| Derivative | Bioactivity (IC₅₀, µM) | Solubility (mg/mL) | Reference |

|---|---|---|---|

| 7-F-3-THF-indole | 0.45 (Kinase X) | 1.2 | |

| 7-H-3-THF-indole | 4.7 | 1.5 |

Notes

- Contradictions : Synthesis yields vary widely (42–67%) depending on catalyst and solvent .

- Gaps : Limited crystallographic data for the exact compound; inferences drawn from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.